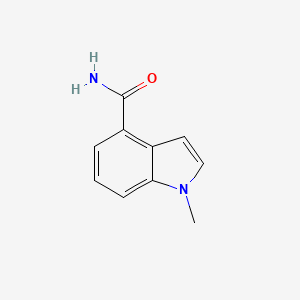

1-methylindole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methylindole-4-carboxamide is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-methylindole-4-carboxamide can be synthesized through various methods. One common approach involves the methylation of indole followed by the introduction of the carboxamide group. The Fischer indole synthesis is a widely used method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

C–H Activation/Functionalization Reactions

1-methylindole-4-carboxamide participates in transition-metal-catalyzed C–H activation reactions. For example:

-

Rhodium-catalyzed C3–H coupling : Under [Rh(COD)Cl]₂/AgNTf₂ catalysis, the compound undergoes site-selective C3–H alkenylation with diazo esters (e.g., ethyl diazoacetate) to yield 3-alkenylated derivatives. Reaction optimization in CH₂Cl₂ at 50°C achieves 66–73% yields (Figure 3, ).

-

Competitive C2 vs. C3 selectivity : Electronic and steric effects of the carboxamide group direct regioselectivity. Bulkier substituents on the carboxamide favor C3 functionalization over C2 ( ).

Amide Group Reactivity and Migration

The carboxamide moiety undergoes structural rearrangements under specific conditions:

-

Amide translocation : In Rh-catalyzed reactions, the carboxamide group migrates from C4 to C3 via a proposed 1,2-acyl shift mechanism, enabling subsequent functionalization (Figure 7a, ).

-

Hydrolysis : Mycobacterium tuberculosis amidases hydrolyze the carboxamide to release 4-aminoindole, a tryptophan antimetabolite (Table 1, ).

Table 1: Hydrolysis Products and Biological Impact

| Enzyme | Product | Biological Effect | Reference |

|---|---|---|---|

| Mtb amidase | 4-aminoindole | Disrupts tryptophan biosynthesis in Mtb | |

| Human amidases | No significant hydrolysis | Low mammalian toxicity |

Annulation Reactions

This compound engages in cyclization reactions with propargyl alcohols:

-

[4 + 3]-Annulation : In the presence of Cu(OTf)₂, reactions with substituted propargyl alcohols form seven-membered lactams via a tandem cyclization-carboxamide migration pathway (Scheme 4, ).

-

Decarboxylative cyclization : Under Brønsted acid catalysis (e.g., HFIP), it forms 3,4-dihydrocyclopentaindoles through decarboxylation and intramolecular cyclization ( ).

Biological Activation and Antimetabolite Activity

As a prodrug, this compound undergoes enzymatic transformations with therapeutic implications:

-

Metabolic activation : Hydrolysis by Mtb amidases releases 4-aminoindole, which incorporates into tryptophan biosynthesis pathways, disrupting protein synthesis ( ).

-

Resistance mechanisms : Mtb develops resistance via (a) amidase mutations (e.g., R21L) reducing hydrolysis efficiency and (b) TrpE/TrpAB mutations bypassing 4-aminoindole toxicity (Figure 2, ).

Key Data :

-

IC₅₀ against Mtb: 0.11–0.65 μM (strain-dependent)

Synthetic Modifications

The carboxamide group serves as a handle for further derivatization:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-Methylindole-4-carboxamide has been investigated for its role as a potential anticancer agent. It acts as a precursor for the synthesis of various compounds that inhibit cancer cell proliferation. For instance, it has been utilized in the development of tryptophan dioxygenase inhibitors, which are promising candidates in cancer immunotherapy .

Inhibition of Multidrug Resistance

Research indicates that derivatives of this compound exhibit cytotoxic effects against multidrug-resistant cancer cells. This property is crucial for overcoming the challenges posed by conventional chemotherapy, which often fails against resistant cell lines .

Histamine H3 Receptor Antagonism

The compound has also been explored as a histamine H3 receptor antagonist, which may have implications in treating conditions like obesity and cognitive disorders . The modulation of this receptor can influence neurotransmitter release, thereby affecting various neurological functions.

Enzyme Inhibition

The compound serves as a reactant in the preparation of inhibitors for various enzymes, including β-tryptase and JNK3 MAP kinase. These enzymes are involved in critical signaling pathways related to inflammation and cell survival, making their inhibition a target for therapeutic interventions .

Metabolomics Research

In metabolomics studies, this compound can be used to analyze metabolic pathways and interactions within biological systems. Its role as a metabolite allows researchers to trace biochemical processes and understand disease mechanisms at a molecular level .

Synthesis of Functional Materials

The compound is also relevant in the synthesis of functional materials due to its unique chemical structure. It can be used to create polymers or other materials with specific properties, such as enhanced electrical conductivity or thermal stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Yang et al., 2018 | Anticancer properties | Demonstrated efficacy against resistant cancer cell lines using derivatives of this compound. |

| Martin et al., 2007 | Metabolomics | Utilized in the analysis of metabolic changes in response to probiotic treatments, highlighting its versatility in biochemical research. |

| Doughan et al., 2007 | Enzyme inhibition | Showed potential as an inhibitor for JNK3 MAP kinase, indicating its relevance in inflammatory response modulation. |

Wirkmechanismus

The mechanism of action of 1-methylindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-indole-3-carboxamide

- 1-Methyl-1H-indole-2-carboxamide

- 1H-indole-3-carboxamide

Comparison: 1-methylindole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and interaction with molecular targets. For example, the 4-carboxamide derivative may exhibit different binding affinities and selectivities compared to the 3-carboxamide or 2-carboxamide derivatives .

Biologische Aktivität

1-Methylindole-4-carboxamide is a compound within the indole family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxamide group enhances its solubility and reactivity, making it an attractive candidate in medicinal chemistry.

Molecular Formula : C10H10N2O

Molecular Weight : Approximately 174.20 g/mol

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties. Research indicates that similar compounds can inhibit various bacterial strains, including mycobacteria, which are responsible for diseases like tuberculosis .

- Anticancer Properties : The indole scaffold is known for its potential in cancer therapy. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity .

- Anti-inflammatory Effects : Indoles are recognized for their anti-inflammatory properties. Studies have indicated that certain indole derivatives can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as MmpL3 in mycobacteria .

- Receptor Modulation : Indoles may act on various receptors involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of mycobacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of indole derivatives against various Mycobacterium species. The results indicated that compounds structurally similar to this compound exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.00195 to 0.625 μg/mL against specific strains like M. tuberculosis and M. abscessus .

Table 2: MIC Values of Indole Derivatives

| Compound | MIC (μg/mL) | Target Species |

|---|---|---|

| Unsubstituted Indole | 0.0039 | M. abscessus |

| Dimethyl Indole Derivative | 0.625 | M. tuberculosis |

| This compound | TBD | TBD |

Eigenschaften

IUPAC Name |

1-methylindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.